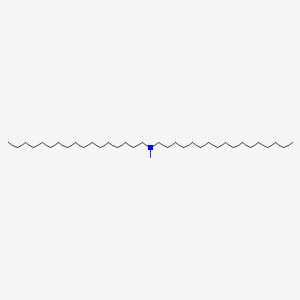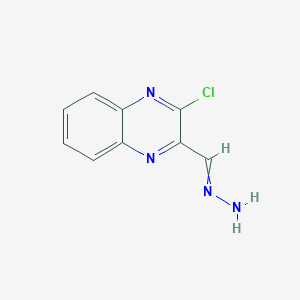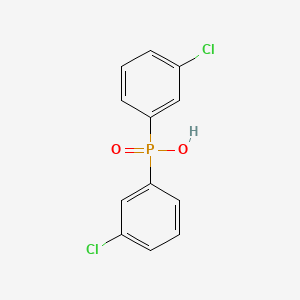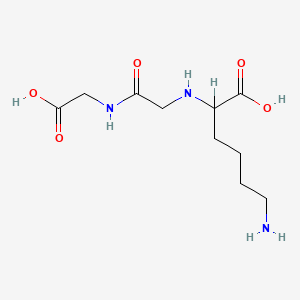
N-(1-Carboxy-5-aminopentyl)glycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Carboxy-5-aminopentyl)glycylglycine is a synthetic compound known for its potential as a competitive inhibitor of angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in blood pressure regulation by catalyzing the cleavage of dipeptide residues from the COOH terminus of peptide substrates
Métodos De Preparación
The synthesis of N-(1-Carboxy-5-aminopentyl)glycylglycine involves a multi-step process starting from glycine. The synthetic route includes the following steps :
Protection of Amino Groups: The amino groups are protected using benzyl and benzyloxycarbonyl groups.
Formation of Intermediate Compounds: The protected glycine undergoes a series of reactions to form intermediate compounds.
Hydrogenolysis: The protective groups are removed through hydrogenolysis, enhanced by the use of ultrasound.
Final Product Formation: The final product, this compound, is obtained with an overall yield of 72%.
Análisis De Reacciones Químicas
N-(1-Carboxy-5-aminopentyl)glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Hydrogenolysis: As mentioned earlier, hydrogenolysis is used to remove protective groups during synthesis.
Aplicaciones Científicas De Investigación
N-(1-Carboxy-5-aminopentyl)glycylglycine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential as an inhibitor of ACE, which is involved in blood pressure regulation.
Medicine: Research focuses on its potential therapeutic applications in managing hypertension and other cardiovascular diseases.
Industry: It is used in the synthesis of more complex peptides and as a buffer in biological systems.
Mecanismo De Acción
The mechanism of action of N-(1-Carboxy-5-aminopentyl)glycylglycine involves its role as a competitive inhibitor of ACE . By binding to the active site of the enzyme, it prevents the cleavage of dipeptide residues from peptide substrates, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in blood pressure, making it a potential therapeutic agent for hypertension.
Comparación Con Compuestos Similares
N-(1-Carboxy-5-aminopentyl)glycylglycine can be compared with other similar compounds, such as:
D-3-Mercapto-2-methylpropanoyl-L-proline (Captopril): Another ACE inhibitor used in the management of hypertension.
N-(1-Carboxy-5-aminopentyl)-L-phenylalanylglycine: A similar compound with high specificity and capacity for human ACE.
Propiedades
Número CAS |
105334-60-9 |
|---|---|
Fórmula molecular |
C10H19N3O5 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
6-amino-2-[[2-(carboxymethylamino)-2-oxoethyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-4-2-1-3-7(10(17)18)12-5-8(14)13-6-9(15)16/h7,12H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) |
Clave InChI |
SNGNAQQWLNRXQD-UHFFFAOYSA-N |
SMILES canónico |
C(CCN)CC(C(=O)O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


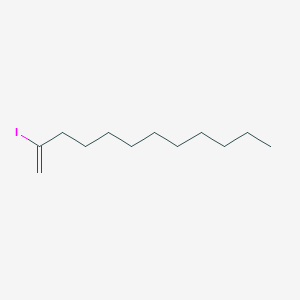

methanone](/img/structure/B14341519.png)

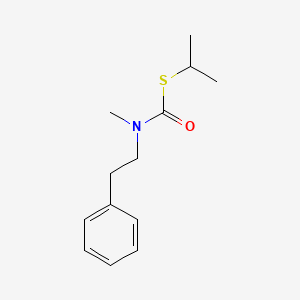

![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)

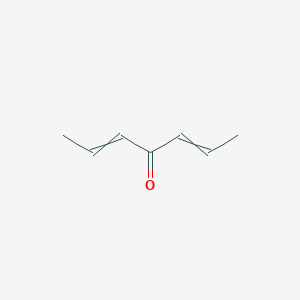
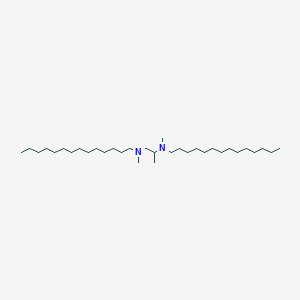
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
